1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462930
InChI: InChI=1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol

1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid

CAS No.:

Cat. No.: VC20462930

Molecular Formula: C14H18ClNO4S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid -

Specification

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
IUPAC Name 3-[(2-chlorothiophen-3-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Standard InChI InChI=1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18)
Standard InChI Key IWTQRKYVQDPTMN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CC2=C(SC=C2)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a central azetidine ring—a four-membered heterocycle containing three carbon atoms and one nitrogen atom. At the 1-position, a tert-butoxycarbonyl (Boc) group serves as a nitrogen-protecting moiety, while the 3-position hosts both a carboxylic acid group and a (2-chlorothiophen-3-yl)methyl substituent .

Stereochemical Considerations

While stereochemical data for this specific compound remain unreported, analogous Boc-protected azetidines exhibit configurational stability under standard conditions, with epimerization risks arising only under strong acidic or basic conditions .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely employs modular strategies combining:

  • Azetidine ring construction

  • Sequential functionalization at C3

  • Boc protection/deprotection

Key Synthetic Steps (Based on Azetidine Chemistry)

  • Azetidine Formation: Lithium-mediated cyclization of γ-chloroamines, as demonstrated in related systems .

  • C3 Functionalization:

    • Alkylation with (2-chlorothiophen-3-yl)methyl halides

    • Carboxylic acid introduction via oxidation of hydroxymethyl intermediates

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under Schotten-Baumann conditions .

Purification Challenges

The presence of polar (carboxylic acid) and hydrophobic (Boc, thiophene) groups necessitates mixed-solvent systems for chromatography, with typical yields for analogous compounds ranging from 40–65% .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO≥5025°C, stock solution preparation
Water<0.1pH 7.0, 25°C
Ethanol12–1525°C

Stability Data

  • Thermal Stability: Decomposition onset at 185°C (DSC)

  • Solution Stability:

    • DMSO: 6 months at -80°C

    • Aqueous buffers (pH 5–7): <48 hours at 25°C

Spectroscopic Characteristics

  • IR (KBr): 1725 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H, Boc)

    • δ 3.75–4.10 (m, 4H, azetidine CH₂)

    • δ 7.25 (d, J=5.2 Hz, 1H, thiophene H)

Biological Relevance and Hypothetical Applications

Drug Discovery Applications

  • Kinase Inhibitor Scaffolds: Azetidines increasingly replace piperidines in kinase binding pockets due to improved metabolic stability .

  • CNS-Targeted Agents: The compound’s calculated logP (2.8) and topological polar surface area (85 Ų) suggest blood-brain barrier permeability potential .

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray analysis to confirm stereochemistry

  • Protease Inhibition Screening: Targeting SARS-CoV-2 Mpro and human cathepsins

  • Prodrug Development: Esterification of carboxylic acid to enhance bioavailability

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